3-Ethyl-4-methylhexane
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Overview
Description
3-Ethyl-4-methylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the isomers of nonane, characterized by the presence of an ethyl group at the third carbon and a methyl group at the fourth carbon of the hexane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylhexane can be synthesized through various methods. One common approach involves the catalytic hydrogenation of suitable precursors. For instance, the hydrogenation of [2,3’-Bifuran]-5,5’(2H,2’H)-dione, 3’,4’-dihydro-2,2’-dimethyl- under specific conditions can yield this compound . The reaction typically requires a catalyst such as Ir-ReOx/SiO2 and is conducted at temperatures ranging from 200°C to 300°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale catalytic reactors. The process conditions are optimized to maximize yield and selectivity, often involving continuous flow systems and advanced catalysts to ensure efficient conversion of raw materials .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under controlled conditions to produce alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Cracking: This process involves breaking down larger molecules into smaller ones, often used in the petrochemical industry.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or heat.
Cracking: High temperatures and catalysts such as zeolites.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Substitution: Haloalkanes.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-4-methylhexane finds applications in various fields:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its interactions with biological membranes and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methylhexane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions (e.g., high temperature, presence of catalysts). Its interactions with other molecules are governed by van der Waals forces and hydrophobic interactions, which play a crucial role in its behavior in biological and industrial applications .
Comparison with Similar Compounds
3-Methyl-4-ethylhexane: Another isomer of nonane with similar physical properties but different structural arrangement.
4-Ethyl-3-methylhexane: Another structural isomer with the ethyl and methyl groups swapped.
Uniqueness: 3-Ethyl-4-methylhexane is unique due to its specific branching pattern, which influences its boiling point, melting point, and reactivity compared to its isomers. This distinct structure can lead to different applications and behaviors in chemical reactions .
Properties
CAS No. |
3074-77-9 |
---|---|
Molecular Formula |
C9H20 |
Molecular Weight |
128.25 g/mol |
IUPAC Name |
3-ethyl-4-methylhexane |
InChI |
InChI=1S/C9H20/c1-5-8(4)9(6-2)7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
OKCRKWVABWILDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)CC |
Origin of Product |
United States |
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